Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-
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Overview
Description
Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- is a spirocyclic compound that features a unique structure combining an indole and a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of isatin, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5-one in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid under solvent-free conditions . The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles through carbamoylation and imidation reactions under ultrasonic irradiation . This method is advantageous due to its efficiency, cost-effectiveness, and the ability to produce high yields without the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazolidine sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds with varied functional groups.
Scientific Research Applications
Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, it may interact with other cellular proteins and pathways, leading to apoptosis or programmed cell death in targeted cells .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[indoline-3,4’-pyrano[2,3-c]chromene]
- 1-methyl-5’-phenylspiro(indoline-3,3’-(3H)pyrazol)-2-one
Uniqueness
Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- stands out due to its unique combination of an indole and a thiazolidine ring, which imparts distinct chemical and biological properties. Unlike other spirocyclic compounds, this compound exhibits a broader range of biological activities and can be synthesized using more efficient and environmentally friendly methods .
Properties
IUPAC Name |
5-methyl-3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-15(20)19(12-7-3-2-4-8-12)17(22-11)13-9-5-6-10-14(13)18-16(17)21/h2-11H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYHVXCUFQZPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387013 |
Source
|
Record name | Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91870-65-4 |
Source
|
Record name | Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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